2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one
Description
2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, substituted with various functional groups
Properties
Molecular Formula |
C24H27NO5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-19-20(26)8-7-18-23(27)22(30-24(18)19)12-16-11-17(28-2)6-9-21(16)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3/b22-12+ |
InChI Key |
DAVAYDQMGPVISK-WSDLNYQXSA-N |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C/C4=C(C=CC(=C4)OC)OC)/C3=O)O |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form a saturated benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuranones, while reduction can produce benzyl derivatives.
Scientific Research Applications
2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as optical or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2,5-dimethoxybenzylidene)cyclopentanone: Another compound with a similar benzylidene structure.
N’-(2,5-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: Shares the dimethoxybenzylidene moiety.
Uniqueness
2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one is unique due to its benzofuran core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
